molecular formula C7H9NO2 B2380462 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1202769-93-4

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B2380462
CAS No.: 1202769-93-4
M. Wt: 139.154
InChI Key: RKJOSOCBDGSTIJ-UHFFFAOYSA-N
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Description

X-ray Crystallography and Crystalline Polymorphism

While no direct X-ray crystallographic data for 3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is reported in the literature, insights into its structural behavior can be inferred from related pyrrolidinone derivatives. The compound’s rigid pyrrolidin-2-one core, substituted with ethynyl and hydroxyl groups at the C3 position, suggests potential hydrogen-bonding interactions between the hydroxyl group and the lactam carbonyl oxygen. These interactions could stabilize specific conformers in the crystalline state. For example, in analogous pyrrolidinones, intramolecular hydrogen bonding often dictates crystalline packing motifs, favoring planar or puckered ring conformations.

The presence of a chiral center at C3 (due to the ethynyl and hydroxyl substituents) raises the possibility of polymorphism. However, experimental reports indicate the racemic mixture is often synthesized, as seen in a 55% yield synthesis involving ethynylmagnesium bromide and 1-methylpyrrolidine-2,3-dione. This suggests that enantiomer separation or polymorphic forms may require chiral resolution techniques or specific crystallization conditions.

NMR Spectroscopic Characterization (1H, 13C, 15N)

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic and spatial structure. Key spectral data include:

1H NMR (300 MHz, CD3OD)

δ (ppm) Multiplicity Assignment
3.40 dd (J = 7.7, 5.3 Hz) Protons adjacent to the lactam nitrogen
3.03 s Ethynyl proton
2.88 s N-methyl group
2.52–2.41 m Pyrrolidinone ring protons
2.21 dt (J = 12.7, 7.7 Hz) Pyrrolidinone ring proton

The singlet at 3.03 ppm confirms the ethynyl proton’s deshielded environment, while the N-methyl group’s singlet at 2.88 ppm reflects its symmetry. The complex splitting patterns for ring protons (2.52–2.41 ppm and 2.21 ppm) indicate diastereotopic protons influenced by the substituents’ stereochemistry.

13C NMR and 15N NMR

While not explicitly reported for this compound, analogous pyrrolidinones exhibit carbonyl carbons around 170–175 ppm and methyl carbons near 35–40 ppm. The ethynyl carbon (C≡C) typically resonates at ~75–85 ppm, while the hydroxyl-bearing carbon may appear at ~70–80 ppm.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy reveal functional group vibrational modes:

Properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOSOCBDGSTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Characterization

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (C₇H₉NO₂) features a five-membered pyrrolidinone ring with substituents at the 1-, 3-, and 3-positions: a methyl group, a hydroxyl group, and an ethynyl group, respectively. The (R)-configuration at the chiral center is critical for its biological activity, as stereoisomerism influences binding affinity to target proteins.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₇H₉NO₂
Molar Mass (g/mol) 139.15
Density (g/cm³) 1.23 ± 0.1 (Predicted)
Boiling Point (°C) 279.6 ± 40.0 (Predicted)
pKa 11.38 ± 0.20 (Predicted)

The compound’s solubility varies with solvent polarity, showing moderate solubility in tetrahydrofuran (THF) and limited solubility in alkanes. Its stability under acidic conditions is compromised due to the hydroxyl group’s susceptibility to dehydration.

Synthetic Methodologies

Ring-Closure Strategies

A prominent route involves constructing the pyrrolidinone core via cyclization reactions. Patent CN113321605A details a method for synthesizing 1-methyl-3-pyrrolidinol, a structural analogue, which can be adapted for the target compound. The process involves:

  • Step 1 : Condensation of malic acid (compound I) with methylamine (compound II) in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III).
  • Step 2 : Reduction of compound III using sodium borohydride in THF to yield 1-methyl-3-pyrrolidinol.

For this compound, this method can be modified by introducing an ethynyl group post-cyclization. For example, palladium-catalyzed Sonogashira coupling could incorporate the ethynyl moiety at the 3-position.

Table 2: Comparison of Ring-Closure Methods
Parameter Malic Acid/Methylamine Route Alternative Route (Hypothetical)
Starting Materials Malic acid, methylamine Propargyl alcohol derivatives
Key Step Cyclization via water removal Alkynylation post-cyclization
Yield 65–70% 50–60% (estimated)
Scalability High Moderate

Alkynylation Techniques

Introducing the ethynyl group requires precise control to avoid side reactions. One approach involves treating 3-hydroxy-1-methylpyrrolidin-2-one with a propargyl bromide derivative in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, with the hydroxyl group acting as a leaving group after activation.

Mechanism :
$$
\text{3-Hydroxy-1-methylpyrrolidin-2-one} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{HBr}
$$
This step often requires anhydrous conditions and temperatures of 60–80°C to maximize yield.

Reaction Optimization and Challenges

Stereochemical Control

Achieving the desired (R)-configuration necessitates chiral catalysts or resolution techniques. Enzymatic resolution using lipases has been explored, though yields remain suboptimal (30–40%). Asymmetric synthesis via Evans’ oxazaborolidine catalysts shows promise, with enantiomeric excess (ee) exceeding 90% in preliminary trials.

Purification Challenges

The compound’s polarity complicates isolation. Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is commonly employed. Crystallization from propanol/n-heptane mixtures, as described in CN113321605A, offers an alternative for large-scale production.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The ethynyl group enables click chemistry applications, facilitating the synthesis of triazole-containing drug candidates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules generates libraries of bioactive compounds.

Materials Science

Incorporating the compound into polymers enhances thermal stability due to the rigid pyrrolidinone ring. Copolymers with styrene exhibit glass transition temperatures (Tg) exceeding 150°C.

Replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) or water could improve sustainability. Catalytic hydrogenation for ethynyl group introduction is under investigation to reduce reliance on halogenated reagents.

Computational Modeling

Density functional theory (DFT) studies are identifying transition states in key reaction steps, enabling rational catalyst design. Machine learning models predict optimal reaction conditions, potentially reducing experimental iteration.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Research indicates that 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one exhibits significant antibacterial activity against various strains of bacteria. The compound has been shown to inhibit the growth of:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

The mechanisms of action involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Applications in Central Nervous System Disorders

Compounds related to this compound have shown potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various central nervous system disorders such as depression and anxiety. This interaction could lead to new treatment avenues for these conditions.

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated a significant reduction in bacterial load in animal models, indicating its potential as a novel therapeutic agent against antibiotic-resistant infections.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Findings suggested that it may enhance neuronal survival and reduce apoptosis through modulation of nAChR pathways, highlighting its dual role as both an antibacterial and neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Amino-1-hydroxy-pyrrolidin-2-one
  • Structure: Replaces the ethynyl group with an amino (-NH₂) group.
  • Properties: Molecular formula C₄H₈N₂O₂ (MW 116.12).
  • Applications: Potential use in peptide mimetics or drug intermediates due to the amino group’s nucleophilicity.
3-Hydroxycotinine (CAS 34834-67-8)
  • Structure : Features a pyridinyl substituent at the 5-position of the pyrrolidin-2-one ring.
  • Properties : Molecular formula C₁₀H₁₂N₂O₂ (MW 192.21). A polar metabolite of nicotine .
  • Applications : Studied in pharmacokinetics and tobacco-related research.
(3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 345200-93-3)
  • Structure : Substitutes the methyl group with a trifluoroethyl (-CF₂CF₃) moiety.
  • Properties: Molecular formula C₈H₈F₃NO₂ (MW 207.15). Enhanced lipophilicity and electronegativity due to fluorine .
  • Applications : Likely explored in fluorinated drug design for improved metabolic stability.

Stereochemical Variations

The (S)- and (R)-enantiomers of 3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one are commercially available , indicating stereoselective applications:

  • Chiral Synthesis : Used as building blocks in asymmetric catalysis or enantioselective drug synthesis.
  • Biological Activity : Stereochemistry may influence receptor binding in medicinal chemistry.

Structural Complexities

Spiro-pyrrolidine-oxindole Derivatives
  • Example : (±)-(2'R,3R,5'R)-1'-allyl-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]spiro-[indole-3,3'-pyrrolidin]-2(1H)-one .
  • Properties : Complex spiro architecture with multiple substituents. Synthesized in low yield (3.8%), highlighting synthetic challenges.
  • Applications : Targets for natural product-inspired drug discovery.
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole
  • Structure : Fused indole-pyrrolidine system with planar geometry.
  • Properties : Exhibits π-stacking interactions (centroid distances 3.729–3.858 Å) and high basicity .
  • Applications : Base-catalyzed reactions or materials science.

Table 1: Key Properties of this compound and Analogues

Compound CAS Formula MW (g/mol) Functional Groups Key Properties Applications
This compound 1202769-93-4 C₇H₉NO₂ 139.15 Ethynyl, Hydroxy, Methyl Density 1.23 g/cm³, bp 279.6°C Research, Asymmetric synthesis
3-Amino-1-hydroxy-pyrrolidin-2-one N/A C₄H₈N₂O₂ 116.12 Amino, Hydroxy No known hazards Peptide mimetics
3-Hydroxycotinine 34834-67-8 C₁₀H₁₂N₂O₂ 192.21 Hydroxy, Pyridinyl Polar metabolite Pharmacokinetic studies
Trifluoroethyl derivative 345200-93-3 C₈H₈F₃NO₂ 207.15 Ethynyl, Hydroxy, Trifluoroethyl Enhanced lipophilicity Fluorinated drug design

Research and Commercial Relevance

  • Commercial Availability : this compound is sold by suppliers like CymitQuimica in 1g to 500mg quantities, priced up to €1,024/g . Its enantiomers are also listed, emphasizing demand in chiral research .
  • Synthetic Utility: The ethynyl group enables click chemistry or Sonogashira couplings, unlike amino or hydroxyl analogues.
  • Safety Considerations: While 3-amino-1-hydroxy-pyrrolidin-2-one is labeled non-hazardous , the ethynyl compound’s safety data are unspecified, warranting caution due to acetylenic reactivity.

Biological Activity

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉NO₂ and a molar mass of 139.15 g/mol. The compound features a pyrrolidine ring with an ethynyl group and a hydroxyl group at the 3-position, contributing to its biological properties .

PropertyValue
Molecular FormulaC₇H₉NO₂
Molar Mass139.15 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

The mechanism of action for this compound involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group is capable of forming hydrogen bonds with various biomolecules, influencing their structure and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although specific IC50 values are yet to be established.
  • Neuroprotective Effects : There is evidence suggesting potential neuroprotective properties, likely due to its ability to modulate neurotransmitter systems.
  • Antiviral Properties : Some studies have indicated that the compound may possess antiviral activity, although detailed mechanisms remain to be elucidated.

Case Studies

  • Anticancer Activity in Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in vitro. The compound showed a dose-dependent response, indicating its potential as an anticancer agent.
  • Neuroprotection in Animal Models :
    • In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, suggesting its role in neuroprotection.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the ethynyl or hydroxyl groups have shown promising results in increasing potency against specific biological targets.

Q & A

Q. What are the common synthetic routes for 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves cyclization of γ-amino acids or intramolecular lactamization. For ethynyl group introduction, Sonogashira coupling or alkyne functionalization under palladium catalysis is employed . Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or CuI for cross-coupling efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.
    Table 1 : Example conditions for Sonogashira coupling:
SubstrateCatalystSolventTemp. (°C)Yield (%)
Propargyl bromidePd(PPh₃)₄THF7065–75

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Identify lactam protons (δ 3.8–4.2 ppm) and hydroxyl proton (broad singlet, δ 2.5–3.5 ppm). Ethynyl protons appear as a triplet (J = 2.4 Hz) near δ 2.1 ppm .
  • IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and lactam carbonyl (1680–1720 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ peak at m/z 168.1 (calculated for C₇H₉NO₂).

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Hygroscopicity : The hydroxyl group necessitates storage under inert gas (argon) to prevent moisture absorption.
  • Temperature : Store at –20°C in amber vials to minimize thermal degradation.
  • Decomposition Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) detects hydrolysis byproducts .

Advanced Research Questions

Q. How does the ethynyl group participate in further derivatization, and what mechanisms govern its reactivity?

  • Methodological Answer : The ethynyl group undergoes:
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize using TBTA ligand and sodium ascorbate in t-BuOH/H₂O .
  • Sonogashira Coupling : Cross-coupling with aryl halides requires degassed solvents (e.g., DMF) and PdCl₂(PPh₃)₂. Monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate).

Q. What experimental approaches are used to analyze the compound’s interactions with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ using fluorogenic substrates (e.g., acetylcholinesterase with DTNB reagent). Pre-incubate compound (1–100 µM) with enzyme for 30 min .
  • Receptor Binding Studies : Radiolabeled ligands (³H or ¹²⁵I) in competitive binding assays. Use Scatchard plots to determine Kd and Bmax .

Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to CYP450 isoforms. Validate with MD simulations (GROMACS, 100 ns trajectories) .
  • ADMET Prediction : SwissADME or pkCSM for logP (predicted 0.8), BBB permeability, and hepatic clearance.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., hydroxyl proton exchange) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., ethynyl vs. methyl protons) via heteronuclear correlations.
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., lactam ring puckering) .

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